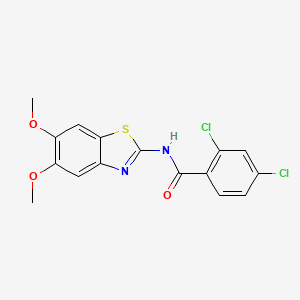

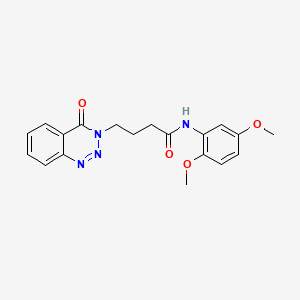

![molecular formula C14H15F3O3 B3002653 4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid CAS No. 1385696-45-6](/img/structure/B3002653.png)

4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifluoromethylphenyl compounds are a group of organic compounds that contain a trifluoromethyl group (-CF3) and a phenyl group (C6H5). They are often used in the synthesis of pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethyl group .

Synthesis Analysis

The synthesis of trifluoromethylphenyl compounds often involves the use of trifluoromethylphenylboronic acid as an intermediate . The exact synthesis process can vary depending on the specific compound being synthesized .Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds typically includes a phenyl ring with a trifluoromethyl group attached. The exact structure can vary depending on the specific compound .Chemical Reactions Analysis

Trifluoromethylphenyl compounds can participate in a variety of chemical reactions. For example, they can undergo coupling reactions with other organic compounds .Physical And Chemical Properties Analysis

Trifluoromethylphenyl compounds typically have unique physicochemical properties due to the presence of the trifluoromethyl group. These properties can include increased lipophilicity and enhanced metabolic stability .科学的研究の応用

Pharmaceutical Research

This compound is utilized in the synthesis of PPARγ/δ dual agonists . These agonists are significant in the development of drugs that target peroxisome proliferator-activated receptors (PPARs), which play a crucial role in the regulation of metabolism and inflammation. The compound’s ability to influence these receptors makes it valuable for research into treatments for conditions like diabetes and cardiovascular diseases .

Antagonists for A2B Adenosine Receptor

Researchers use this compound to prepare heterocyclic xanthine derivatives . These derivatives are highly potent and selective antagonists for the human A2B adenosine receptor, which is implicated in various physiological processes, including inflammatory responses and cardiovascular function .

Safety and Handling Studies

The compound’s safety data sheet provides insights into its handling, storage, and first-aid measures. This information is crucial for researchers working with the compound in laboratory settings to ensure safety and compliance with regulatory standards .

Synthesis of Benzamide Derivatives

It has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . These derivatives are explored for their potential therapeutic applications, including their role as intermediates in the development of new medicinal compounds .

Antifungal Activity Research

The compound’s structural analogs have been studied for their antifungal properties. The presence of the trifluoromethyl group contributes to the compound’s bioactivity, making it a subject of interest in the development of antifungal agents .

Analgesic Potential Exploration

Research has been conducted on the analgesic potential of derivatives of this compound. The exploration of its pain-relieving properties could lead to the development of new analgesics, contributing to pain management pharmacotherapy .

作用機序

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s worth noting that the trifluoromethyl group often enhances the lipophilicity and metabolic stability of a compound, which can influence its interaction with targets .

Biochemical Pathways

Compounds with similar structures have been used in various chemical reactions, including suzuki-miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and amination and conjugate addition reactions .

Pharmacokinetics

The trifluoromethyl group is known to enhance the metabolic stability of a compound, which could potentially impact its bioavailability .

Result of Action

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of a compound, which can influence its pharmacological activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body. Additionally, temperature and humidity can affect the stability of the compound .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[[4-(trifluoromethyl)phenyl]methyl]oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3/c15-14(16,17)11-3-1-10(2-4-11)9-13(12(18)19)5-7-20-8-6-13/h1-4H,5-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBQCXLIOBJPJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

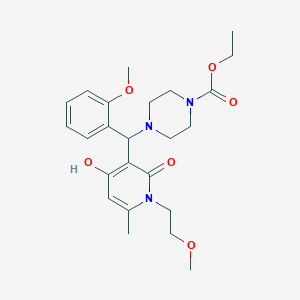

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B3002576.png)

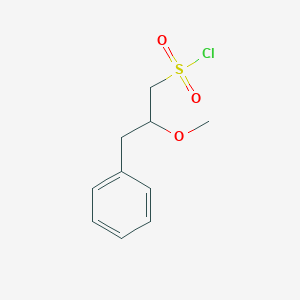

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-2-yl)methanone](/img/structure/B3002581.png)

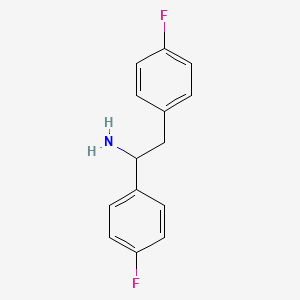

![3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002582.png)

![6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid](/img/structure/B3002583.png)

![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B3002584.png)

![1,5-Dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B3002587.png)

![2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3002589.png)

![2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3002592.png)

![5-Ethyl-2-[1-(2-methylpropylsulfonyl)piperidin-4-yl]oxypyrimidine](/img/structure/B3002593.png)